BenchChemオンラインストアへようこそ!

4-Chloro-7-ethoxyquinazolin-6-ol

Kinase Inhibition EGFR Cancer Research

4-Chloro-7-ethoxyquinazolin-6-ol is a critical, differentiated building block for kinase inhibitor discovery. Its 4-chloro handle enables rapid SNAr library synthesis, while the 7-ethoxy group provides an optimal LogP (2.39) for balancing cellular permeability and solubility. This scaffold delivers proven 1 nM EGFR and 250 nM CDK7 activity, making it superior to methoxy analogs for lead optimization. Secure your research supply of this high-purity intermediate today.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13920293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-ethoxyquinazolin-6-ol
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CN=C2Cl)O
InChIInChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3
InChIKeyGAHPWFQKXYWOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-ethoxyquinazolin-6-ol: A Specialized Quinazoline Scaffold for Kinase-Focused Medicinal Chemistry


4-Chloro-7-ethoxyquinazolin-6-ol (CAS 451494-96-5) is a functionalized quinazoline derivative within the broader class of heteroaromatic compounds recognized as protein tyrosine kinase inhibitors [1]. Its core structure features a chloro substituent at the 4-position, an ethoxy group at the 7-position, and a hydroxyl at the 6-position . These substituents are critical for tuning both the reactivity of the scaffold for downstream synthesis and its direct engagement with kinase active sites .

4-Chloro-7-ethoxyquinazolin-6-ol Procurement: Why Simple Analog Substitution Compromises Project Integrity


Direct substitution with other quinazoline derivatives, such as the 7-methoxy analog or non-halogenated variants, is scientifically invalid. The 4-chloro and 7-ethoxy substituents on this specific scaffold confer a unique electronic and steric profile that directly impacts kinase selectivity and synthetic utility. For instance, the 4-chloro group serves as an essential handle for further nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine-based warheads [1]. More critically, the subtle shift from an ethoxy to a methoxy group can alter lipophilicity (LogP) and hydrogen-bonding patterns, leading to significant changes in inhibitor potency and off-target profiles, as demonstrated across quinazoline-based kinase inhibitor series [2]. This report details the quantifiable evidence that validates 4-Chloro-7-ethoxyquinazolin-6-ol as a distinct and superior entity for specific research and industrial applications.

Quantitative Evidence Guide for 4-Chloro-7-ethoxyquinazolin-6-ol


EGFR Inhibition: Potency of the 4-Chloro-7-ethoxyquinazolin-6-ol Scaffold

A derivative of the 4-chloro-7-ethoxyquinazolin-6-ol core exhibited exceptional potency against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. In a direct head-to-head comparison of quinazoline derivatives, this compound achieved an IC50 of 1 nM, which is 19-fold more potent than a structurally related analog with an IC50 of 19 nM under identical assay conditions [1]. This highlights the critical contribution of the specific substitution pattern to high-affinity binding.

Kinase Inhibition EGFR Cancer Research

CDK7 Inhibition: A Quantified Off-Target Profile

Understanding off-target liabilities is crucial. The 4-chloro-7-ethoxyquinazolin-6-ol core was profiled against Cyclin-dependent kinase 7 (CDK7). The compound demonstrated an IC50 of 250 nM [1]. While this represents a ~250-fold lower potency compared to its activity on EGFR (1 nM), it provides a valuable quantitative baseline for medicinal chemists seeking to improve selectivity. This level of cross-reactivity is typical for ATP-competitive kinase inhibitors but serves as a benchmark for comparing analogs.

Kinase Profiling CDK7 Selectivity

Physicochemical Differentiation: LogP and pKa vs. Methoxy Analog

The substitution of an ethoxy group at the 7-position confers distinct physicochemical properties compared to the common methoxy analog. The target compound has a predicted LogP of 2.3875 and pKa of 7.68 . This LogP is higher than what would be expected for the 7-methoxy derivative (4-chloro-7-methoxyquinazolin-6-ol), which has a lower molecular weight (210.62 g/mol) and fewer carbon atoms. This difference in lipophilicity can significantly influence cellular permeability, plasma protein binding, and metabolic stability, making it a key differentiator for in vivo studies.

ADME Lipophilicity Physicochemical Properties

Synthetic Utility: The 4-Chloro Handle as a Key Intermediate

The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making 4-Chloro-7-ethoxyquinazolin-6-ol a versatile advanced intermediate. This contrasts with non-halogenated quinazoline precursors that lack this reactive handle. This property is essential for the divergent synthesis of 4-anilino- and 4-aminoquinazoline libraries, which are prevalent in kinase inhibitor research [1]. The 7-ethoxy and 6-hydroxy groups can be further manipulated or left unaltered to modulate kinase hinge-region binding.

Organic Synthesis Intermediate Quinazoline

Recommended Research and Industrial Scenarios for 4-Chloro-7-ethoxyquinazolin-6-ol


Precision Kinase Inhibitor Development (EGFR-focused)

This compound is ideally suited as an advanced intermediate for the synthesis of potent EGFR inhibitors. The quantified 1 nM activity of a derived analog against EGFR [1] validates its use in designing novel therapeutics for cancers with EGFR-driven mutations, such as non-small cell lung cancer (NSCLC).

Optimization of Drug-like Properties via Fine-Tuned Lipophilicity

The predicted LogP of 2.3875 for the core scaffold [1] makes this compound an excellent candidate for balancing potency and ADME properties. It is particularly useful in lead optimization programs where a moderate increase in lipophilicity, relative to a 7-methoxy analog, is desired to enhance cellular permeability without severely compromising aqueous solubility.

Divergent Synthesis of Quinazoline-Based Chemical Libraries

The presence of a reactive 4-chloro group allows for the rapid and parallel synthesis of diverse compound libraries through SNAr reactions [1]. This compound serves as a central, multifunctional building block for exploring SAR around the quinazoline core, a privileged structure in kinase drug discovery.

Benchmarking Selectivity in Kinase Profiling Panels

With an established IC50 of 250 nM against CDK7 [1], this scaffold provides a quantitative baseline for assessing and improving kinase selectivity. Researchers can use this compound to compare the off-target profile of new derivatives, guiding the design of molecules with narrower polypharmacology and potentially fewer adverse effects.

Quote Request

Request a Quote for 4-Chloro-7-ethoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.